N-Terminal Boc Protection Confers Metabolic Stability Advantage Over Free Amine Derivatives
In a systematic study of reduced peptide bond pseudopeptide analogs of neurotensin-(8-13), N-terminal Boc-protected derivatives demonstrated markedly enhanced in vitro metabolic stability relative to their corresponding free amine (H-) analogs [1]. The Boc group confers resistance to exopeptidase degradation, with Boc-[ψ8,9] derivatives exhibiting slow degradation by rat brain homogenates [1].
| Evidence Dimension | In vitro metabolic stability |
|---|---|
| Target Compound Data | Slow degradation (Boc-[ψ8,9] derivative) [1] |
| Comparator Or Baseline | Rapid degradation for derivatives lacking Boc N-terminal protection [1] |
| Quantified Difference | Qualitative: Boc-protected derivatives were 'slowly degraded' versus 'quite rapidly degraded' for unprotected analogs [1] |
| Conditions | Rat brain homogenate assay; neurotensin-(8-13) pseudopeptide analogs with ψ(CH₂NH) reduced bonds [1] |
Why This Matters
This supports procurement of Boc-protected over free amine derivatives when developing peptide drug candidates requiring enhanced metabolic stability for in vivo applications.
- [1] Lugrin D, et al. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability. Eur J Pharmacol. 1991;205(2):191-198. doi:10.1016/0014-2999(91)90819-c. View Source
